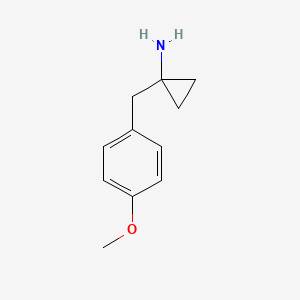

1-(4-Methoxybenzyl)cyclopropanamine

Description

Significance of Cyclopropylamine (B47189) Architectures in Organic Synthesis

Cyclopropylamine derivatives are a cornerstone in modern organic synthesis, prized for their unique combination of rigidity and reactivity. harvard.edu The three-membered ring of cyclopropane (B1198618) introduces significant ring strain, leading to bonding orbitals that exhibit higher p-character than typical alkanes. This "alkene-like" character allows cyclopropanes to participate in a variety of ring-opening reactions, making them versatile synthetic intermediates. harvard.edu When combined with an amine functional group, the resulting cyclopropylamine scaffold becomes a valuable building block in medicinal chemistry. The compact and three-dimensional nature of the cyclopropyl (B3062369) group can impart favorable properties to drug candidates, including increased metabolic stability and improved binding to biological targets. nih.gov This has led to the incorporation of the cyclopropylamine motif in a wide range of pharmaceuticals.

Structural Features and Reactivity Potential of 1-(4-Methoxybenzyl)cyclopropanamine

This compound is a primary amine that features a cyclopropane ring directly attached to the nitrogen atom, which is in turn bonded to a 4-methoxybenzyl group.

Structural Features:

| Feature | Description |

| Cyclopropane Ring | The highly strained three-membered ring influences the molecule's conformation and reactivity. The carbon-carbon bonds have significant p-character, making the ring susceptible to cleavage under certain conditions. |

| Amine Group | The primary amine (NH2) is a nucleophilic and basic center. Its reactivity is modulated by the electronic effects of the attached cyclopropyl and 4-methoxybenzyl groups. |

| 4-Methoxybenzyl Group | This group consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) and connected to the amine via a methylene (B1212753) (-CH2-) bridge. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the basicity of the amine. |

The hydrochloride salt of this compound is also commonly used in synthesis. sigmaaldrich.com

Reactivity Potential:

The reactivity of this compound is dictated by the interplay of its functional groups. The primary amine can undergo a variety of reactions typical of amines, such as acylation, alkylation, and Schiff base formation. For instance, it can be used as a building block in the synthesis of more complex heterocyclic structures. A notable example is its use in the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which have been investigated for their antimicrobial properties. In this synthesis, the amine group of this compound is a key nucleophile in the formation of the pyrazole (B372694) ring system.

Historical Context of Cyclopropane and Amine Functional Group Chemistry

The story of this compound is built upon a rich history of fundamental discoveries in organic chemistry.

Cyclopropane Chemistry:

The journey of cyclopropane chemistry began in 1881 when the Austrian chemist August Freund first synthesized the parent cyclopropane molecule. wikipedia.org Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction. wikipedia.org Later, in 1887, Gustavson improved the yield of this reaction by using zinc instead of sodium. wikipedia.org For many years, cyclopropane was primarily of theoretical interest due to its unique strained ring structure. wikipedia.org It wasn't until 1929 that its anesthetic properties were discovered, leading to its use in clinical settings for several decades. wikipedia.orgwoodlibrarymuseum.org

Amine Functional Group Chemistry:

The understanding of amines has an even longer history, intertwined with the study of natural products. The first amino acids, the building blocks of proteins, were discovered in the early 19th century. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated asparagine from asparagus, marking the first discovery of an amino acid. wikipedia.org This was followed by the discovery of cystine in 1810, and glycine (B1666218) and leucine (B10760876) in 1820. wikipedia.org The term "amine" itself was introduced later in the century as the understanding of this functional group grew. The development of synthetic methods for amines, such as the Hofmann rearrangement and the Curtius rearrangement, further solidified their importance in organic chemistry. libretexts.org

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C11H15NO/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11/h2-5H,6-8,12H2,1H3 |

InChI Key |

WUIKIXPYHDDNRE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(CC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methoxybenzyl Cyclopropanamine and Its Derivatives

Direct Synthetic Approaches to Cyclopropanamine Core Structures.

Direct methods for the synthesis of the 1-(4-methoxybenzyl)cyclopropanamine primarily involve the formation of the bond between the cyclopropylamine (B47189) moiety and the 4-methoxybenzyl group.

Reductive Amination Strategies Utilizing Cyclopropylamine Precursors.

Reductive amination is a versatile and widely used method for the synthesis of amines. nih.govorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This approach can be effectively applied to the synthesis of N-(4-methoxybenzyl)cyclopropanamine by reacting cyclopropylamine with 4-methoxybenzaldehyde (B44291). ontosight.ai The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

The general reaction scheme involves the condensation of 4-methoxybenzaldehyde with cyclopropylamine to form the corresponding N-(4-methoxybenzylidene)cyclopropanamine. This imine is subsequently reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield this compound. masterorganicchemistry.com While sodium borohydride is a common choice, sodium cyanoborohydride is often preferred for its selectivity in reducing imines over carbonyls. masterorganicchemistry.com

A detailed procedure for a similar reductive amination involves the reaction of a primary amine with an aldehyde in the presence of a reducing agent. orgsyn.org For the synthesis of the title compound, a mixture of 4-methoxybenzaldehyde and cyclopropylamine would be stirred in a suitable solvent, such as methanol (B129727) or dichloromethane. The reducing agent would then be added portion-wise to the reaction mixture. After completion of the reaction, standard work-up and purification procedures, such as extraction and column chromatography, would be employed to isolate the pure this compound.

A related approach involves the use of a protecting group strategy. For instance, 4-methoxybenzylamine (B45378) can be reacted with 2-nitrobenzenesulfonyl chloride to form N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide. orgsyn.org This sulfonamide can then be alkylated, followed by deprotection to yield the secondary amine. While this method is effective, it involves more synthetic steps compared to direct reductive amination.

Table 1: Reductive Amination Reaction Parameters

| Starting Material 1 | Starting Material 2 | Reducing Agent | Solvent | Product |

| 4-Methoxybenzaldehyde | Cyclopropylamine | NaBH₄ or NaBH₃CN | Methanol, Dichloromethane | This compound |

| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl Chloride | - | Dichloromethane | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide |

Cyclopropanation Reactions for Ring Formation.

An alternative strategy for the synthesis of this compound involves the initial formation of the cyclopropane (B1198618) ring, followed by the introduction of the amino group.

Diazomethane (B1218177) (CH₂N₂) is a well-known reagent for the cyclopropanation of alkenes. wikipedia.org The reaction of an alkene with diazomethane, typically initiated by photolysis or transition metal catalysis, generates a carbene that adds to the double bond to form a cyclopropane ring. wikipedia.org

For the synthesis of a precursor to this compound, anethole (B165797) (1-methoxy-4-(prop-1-en-1-yl)benzene), a structurally related and readily available starting material, could be subjected to cyclopropanation with diazomethane. This reaction would yield 1-methoxy-4-(2-methylcyclopropyl)benzene. Subsequent functional group manipulation, such as conversion of the methyl group to an amino group via halogenation and amination, would be required to arrive at the target molecule. It is important to note that diazomethane is highly toxic and explosive, requiring special handling precautions.

The reaction proceeds via a 1,3-dipolar cycloaddition of diazomethane to the alkene, forming a pyrazoline intermediate. Subsequent thermal or photochemical decomposition of the pyrazoline expels nitrogen gas (N₂) to yield the cyclopropane. wikipedia.org

Ylides, particularly sulfur ylides, are versatile reagents for the formation of three-membered rings, including cyclopropanes. nih.govresearchgate.netbaranlab.orgresearchgate.net The Corey-Chaykovsky reaction, which employs sulfur ylides, is a prominent example of this type of transformation. researchgate.net

In the context of synthesizing a precursor for this compound, a suitable strategy would involve the reaction of a Michael acceptor bearing the 4-methoxybenzyl group with a sulfur ylide. For instance, an α,β-unsaturated ester or ketone derived from 4-methoxycinnamic acid could be treated with a sulfur ylide, such as dimethylsulfoxonium methylide. The reaction proceeds via a Michael addition of the ylide to the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. researchgate.net The resulting cyclopropane derivative would then require further chemical transformations to introduce the amine functionality.

Stereoselective and Enantioselective Synthesis of Cyclopropanamine Derivatives.

The development of stereoselective methods for the synthesis of cyclopropanamine derivatives is of significant importance, as the biological activity of chiral molecules often depends on their specific stereochemistry.

Chiral Auxiliary and Ligand-Controlled Approaches.

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com In the context of cyclopropanation, a chiral auxiliary can be temporarily attached to the starting material to direct the approach of the cyclopropanating agent, leading to the formation of a specific diastereomer. nih.govnih.govacs.orgunl.ptacs.orgnih.gov

For the enantioselective synthesis of this compound, a chiral auxiliary could be incorporated into an alkene precursor. For example, an α,β-unsaturated ester derived from a chiral alcohol could be used as the starting material. The cyclopropanation of this chiral ester would proceed with a high degree of diastereoselectivity, dictated by the steric and electronic properties of the chiral auxiliary. unl.pt After the cyclopropanation step, the chiral auxiliary is cleaved to afford the enantiomerically enriched cyclopropane derivative, which can then be converted to the target amine.

Various chiral auxiliaries have been employed in diastereoselective cyclopropanation reactions, including those derived from carbohydrates, such as D-fructose, and other readily available chiral molecules. acs.org The choice of the chiral auxiliary and the reaction conditions can significantly influence the stereochemical outcome of the reaction.

Table 2: Chiral Auxiliaries in Diastereoselective Cyclopropanation

| Chiral Auxiliary Source | Type of Reaction | Stereoselectivity | Reference |

| D-Fructose Derivative | Ylide-based Cyclopropanation | High diastereoselectivity | nih.gov |

| Propargylic Amines | Catalytically Formed Chiral Auxiliary | High enantioselectivity | nih.gov |

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral amines, enabling the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This technique merges a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer, allowing it to be converted into the faster-reacting one for subsequent transformation. wikipedia.org

For the synthesis of chiral cyclopropylamines, a prevalent DKR method involves the combination of an enzyme for the resolution step and a metal catalyst for racemization. organic-chemistry.orgnih.gov A typical procedure for primary amines involves:

Enzymatic Resolution : A lipase (B570770), such as Novozym-435 (Candida antarctica lipase B), selectively acylates one enantiomer of the amine with an acyl donor like ethyl acetate (B1210297). organic-chemistry.orgnih.gov

Racemization : A transition metal catalyst, often a palladium nanocatalyst, facilitates the rapid interconversion (racemization) of the remaining unreacted amine enantiomer. organic-chemistry.orgnih.gov

This concurrent process funnels the entire racemic mixture into a single acylated enantiomer, which can then be deacylated to yield the desired enantiopure amine with high yield and enantiomeric excess. organic-chemistry.org More recent advancements include the use of photoenzymatic DKR, which employs visible-light photoredox catalysis for the racemization of amines under mild conditions. rsc.org While these methods are broadly applicable to primary amines, including benzylic amines, they provide a clear pathway to chiral derivatives of this compound. organic-chemistry.org

| Catalyst System | Function | Typical Reagents/Conditions | Reference |

| Palladium Nanocatalyst | Racemization of the unreacted amine enantiomer | Pd/AlO(OH) or other Pd-based catalysts, 70-100 °C | organic-chemistry.orgnih.gov |

| Lipase (e.g., Novozym-435) | Enantioselective acylation | Ethyl acetate or ethyl methoxyacetate (B1198184) as acyl donor | organic-chemistry.orgnih.gov |

| Photoredox Catalyst | Racemization via Hydrogen Atom Transfer (HAT) | Visible light, photosensitizer | rsc.org |

Synthesis via Ring-Opening of Functionalized Cyclopropane Precursors

The inherent ring strain of cyclopropane makes it a versatile synthon that can undergo ring-opening reactions to generate linear, functionalized molecules. In one such strategy, alkylidenecyclopropyl ketones can react with amines in an intermolecular cyclization. This process involves the cleavage of a distal C-C bond in the cyclopropane ring, leading to the formation of functionalized pyrroles rather than preserving the cyclopropane moiety. organic-chemistry.org

Cyclopropanol (B106826) Ring-Opening under Mitsunobu Conditions

A more direct approach to synthesizing aminocyclopropanes involves the functionalization of cyclopropanol precursors. The Mitsunobu reaction is an exceptionally useful method for converting a primary or secondary alcohol into a variety of other functional groups, including amines, with a clean inversion of stereochemistry. organic-chemistry.org This stereospecificity is highly valuable in asymmetric synthesis.

The reaction proceeds by activating the cyclopropanol with a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The activated alcohol can then undergo substitution by an acidic nitrogen nucleophile. Common nitrogen sources for this reaction include:

Phthalimide (B116566) : Use of phthalimide as the nucleophile, followed by a subsequent deprotection step (e.g., via the Gabriel synthesis), yields the primary amine. organic-chemistry.org

Hydrazoic Acid (HN₃) or Azide (B81097) Salts : Introduction of an azide group (N₃), which can be readily reduced to the primary amine using methods like the Staudinger reaction or catalytic hydrogenation. organic-chemistry.org

This methodology allows for the stereocontrolled introduction of a protected amine group onto a cyclopropane ring, starting from an enantiomerically enriched cyclopropanol.

| Component | Role | Example Reagents | Reference |

| Alcohol | Substrate | Chiral or achiral cyclopropanol | organic-chemistry.org |

| Reducing Agent | Phosphine Activator | Triphenylphosphine (PPh₃) | organic-chemistry.orgnih.gov |

| Oxidizing Agent | Azodicarboxylate | DEAD, DIAD | organic-chemistry.orgnih.gov |

| Nucleophile | Nitrogen Source | Phthalimide, Hydrazoic Acid, Sulfonamides | organic-chemistry.orgnih.gov |

Multicomponent Reaction (MCR) Strategies for Complex Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. frontiersin.orgmdpi.com This approach is well-suited for creating diverse libraries of complex analogs of this compound.

A pertinent example is the one-pot synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. mdpi.com This reaction combines three key building blocks in a single step:

Rhodanine (B49660) (2-thioxothiazolidin-4-one) : Provides the core heterocyclic scaffold.

4-Methoxybenzaldehyde : The source of the 4-methoxybenzylidene moiety.

Cyclopropylamine : The amine component.

This strategy efficiently constructs a complex thiazolidinone derivative that incorporates both the cyclopropylamine and the 4-methoxybenzylidene units, demonstrating the power of MCRs to build elaborate structures from simple precursors related to the title compound. mdpi.com Other powerful MCRs, such as the Ugi four-component reaction, offer further avenues for generating diverse molecular scaffolds from amine starting materials. youtube.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Reference |

| Rhodanine | 4-Methoxybenzaldehyde | Cyclopropylamine | Thiazolidinone Derivative | mdpi.com |

Protecting Group Strategies for Amine and Cyclopropane Moieties during Synthesis

In multi-step syntheses, the strategic use of protecting groups is essential to mask reactive functional groups and ensure selective transformations elsewhere in the molecule. jocpr.comlibretexts.org

The cyclopropane ring is a relatively stable aliphatic carbocycle and typically does not require a protecting group under many common reaction conditions. However, the primary amine of a precursor like cyclopropanamine is highly nucleophilic and often requires protection to prevent unwanted side reactions during synthesis. libretexts.org

The 4-methoxybenzyl (PMB) group on the nitrogen of the title compound can itself be considered a protecting group. It can be introduced via reductive amination of cyclopropanamine with 4-methoxybenzaldehyde and is cleavable under specific oxidative (e.g., with DDQ or CAN) or strongly acidic conditions.

For syntheses where the PMB group is introduced later, the primary cyclopropylamine must first be protected. Common protecting groups for amines include:

Carbamates : The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. They reduce the nucleophilicity of the amine and are cleaved under acidic (Boc) or hydrogenolysis (Cbz) conditions.

Sulfonamides : Groups like p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns) are highly robust. nih.gov Nosyl amides are particularly useful as they can be cleaved under milder conditions than tosyl amides. nih.gov

Acyl Groups : Formation of an amide bond reduces the amine's reactivity. libretexts.org

The choice of protecting group depends on its stability to subsequent reaction conditions and the orthogonality of its cleavage conditions relative to other protecting groups in the molecule. jocpr.com

| Protecting Group | Abbreviation | Introduction Reagent | Common Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) | libretexts.org |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | libretexts.org |

| p-Toluenesulfonyl | Ts | Tosyl chloride (Ts-Cl) | Strong acid, reducing agents (e.g., Na/NH₃) | nih.gov |

| 2-Nitrobenzenesulfonyl | Ns | Nosyl chloride (Ns-Cl) | Thiolates (e.g., thiophenol) and base | nih.gov |

| 4-Methoxybenzyl | PMB | 4-Methoxybenzaldehyde (reductive amination) | Oxidative (DDQ, CAN) or strong acid | researchgate.net |

Chemical Reactivity and Transformation of 1 4 Methoxybenzyl Cyclopropanamine

Reactivity Profiles of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a considerable deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain energy makes the ring susceptible to cleavage under various conditions, behaving in some respects like a carbon-carbon double bond. The presence of an amino group and a 4-methoxybenzyl group on the same carbon atom creates a "donor-acceptor" or, more accurately in this case, a "donor-donor" substituted cyclopropane. The amino group (a strong sigma- and pi-donor) and the benzyl (B1604629) group can significantly influence the mode of ring-opening.

Nucleophilic Ring-Opening Reactions of Cyclopropanes

Nucleophilic ring-opening is a characteristic reaction of activated cyclopropanes. In many instances, particularly with donor-acceptor cyclopropanes, a Lewis acid is used to activate the electron-withdrawing group, facilitating nucleophilic attack. scispace.com This leads to the cleavage of a vicinal carbon-carbon bond. nih.gov For 1-(4-methoxybenzyl)cyclopropanamine, the amine itself can be protonated, turning it into an electron-withdrawing ammonium (B1175870) group and activating the ring for nucleophilic attack.

Under acidic conditions, the cyclopropane ring of aminocyclopropanes can be opened. The reaction is typically initiated by the protonation of the amino group. In superacid media, for example, trans-2-phenylcyclopropylamine undergoes ring-opening via cleavage of the distal C2-C3 bond, followed by a Friedel-Crafts reaction with an arene nucleophile. nih.gov A similar pathway could be envisioned for this compound, where protonation of the amine activates the ring.

A notable method for the hydroarylation of monosubstituted cyclopropanes involves the use of a catalytic Brønsted acid in hexafluoroisopropanol (HFIP). researchgate.net This solvent enhances the electrophilicity of the protonated cyclopropane, enabling reactions with electron-rich arenes. This approach avoids the need for strong superacids. researchgate.net The mechanism is thought to proceed via an Sₙ1-type pathway, where the cyclopropane ring opens to form a carbocationic intermediate that is then trapped by the arene.

The acid-catalyzed ring-opening of epoxides provides a useful analogy. In acidic media, the epoxide oxygen is protonated, forming a better leaving group. masterorganicchemistry.com Subsequent nucleophilic attack occurs, often at the more substituted carbon, indicating significant carbocationic character in the transition state. masterorganicchemistry.comlibretexts.orgkhanacademy.org Similarly, protonation of the amine in this compound would create a good leaving group (ammonia), and the stability of the potential tertiary benzylic carbocation would influence the regioselectivity of nucleophilic attack.

Table 1: Examples of Acid-Catalyzed Ring-Opening Conditions for Cyclopropane Derivatives

| Cyclopropane Substrate | Reagents & Conditions | Product Type | Reference |

| trans-2-Phenylcyclopropylamine | Superacid (e.g., FSO₃H-SbF₅), Benzene (B151609) | 1,3-Diphenylpropylamine derivative | nih.gov |

| Monosubstituted Arylcyclopropanes | Catalytic Brønsted Acid, HFIP, Arene | Hydroarylated product | researchgate.net |

| 1,2-Epoxycyclohexane | Dilute aqueous acid, room temperature | trans-1,2-Cyclohexanediol | libretexts.org |

| 1-(1'-Cycloalkenyl)cyclopropyl sulfonate | Acid catalyst (e.g., TsOH) | Isomerized ring-opened product | nih.gov |

This table presents data for analogous compounds to illustrate potential reaction conditions.

Transition metals, particularly palladium and copper, are effective catalysts for the ring-opening and transformation of cyclopropanes. Palladium(0) catalysts have been used for the ring-opening of 1-(1'-cycloalkenyl)cyclopropyl tosylates to form substituted 1,3-dienylamines. nih.gov This suggests that if the amine of this compound were first converted to a better leaving group like a sulfonate, a similar Pd-catalyzed transformation could be possible.

Copper(II) complexes, in conjunction with BOX ligands, have been successfully employed in the enantioselective ring-opening of donor-acceptor cyclopropanes with nucleophiles like aliphatic amines and benzyl alcohols. scispace.com These reactions lead to the formation of valuable chiral γ-aminobutyric acid (GABA) and γ-hydroxybutyric acid (GHB) derivatives, respectively. scispace.com The application of such a catalytic system to this compound could potentially yield chiral, ring-opened products.

The strained bonds of the cyclopropane ring possess partial π-character, allowing them to be attacked by electrophiles. In the case of aminocyclopropanes, electrophilic attack on the nitrogen atom is also a competing pathway. However, under conditions that favor reaction at the ring, such as in superacid, electrophilic protonation can occur on a C-C bond of the ring. nih.gov For substituted cyclopropanes, this can lead to the formation of a dicationic intermediate, which acts as a superelectrophile, reacting even with weak nucleophiles. nih.gov For instance, the reaction of trans-2-(phenyl)cyclopropylamine in superacid with benzene leads to a Friedel-Crafts product resulting from distal bond cleavage. nih.gov

The cyclopropane ring can be cleaved via radical-mediated pathways. One approach involves the single-electron oxidation of the amine moiety in cyclopropylamines to form a radical cation. rsc.org This can be achieved using photoredox catalysis. Upon formation, the radical cation undergoes rapid ring-opening to generate a distonic radical cation intermediate. rsc.org This highly reactive species can then participate in further reactions, such as intermolecular radical addition to olefins, to construct more complex molecular scaffolds. rsc.org This strategy has been used in asymmetric [3+2] photocycloadditions with cyclopropylamines to produce valuable cyclopentane (B165970) derivatives. rsc.org The weakened distal bond in some substituted cyclopropanes is known to be susceptible to homolytic cleavage, further supporting the viability of radical-mediated pathways. nih.gov

Functionalization and Derivatization of the Cyclopropane Unit

Beyond reactions that cleave the three-membered ring, the cyclopropane unit can be retained while other parts of the molecule are modified. The primary amine of this compound is a key site for such derivatization. Standard amine chemistry, such as acylation, sulfonylation, and alkylation, can be performed to introduce a wide variety of functional groups without disrupting the cyclopropane core.

For example, a series of novel benzamides were synthesized from 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, demonstrating that the amine can be readily acylated while the cyclopropyl (B3062369) group remains intact. nih.gov Although this is a more complex derivative, the principle of selective N-functionalization is directly applicable to this compound. Such derivatization is often a crucial step in modifying the pharmacological or chemical properties of a lead compound.

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) is the principal center of reactivity in this compound, governing its behavior in a wide array of chemical transformations. Its reactivity stems from the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic characteristics to the molecule.

Alkyl Groups: The cyclopropyl and benzyl groups are alkyl substituents on the aminomethyl group, and alkyl groups are generally electron-donating through an inductive effect, which increases the electron density on the nitrogen and enhances basicity compared to ammonia. chemistrysteps.com

4-Methoxy Group: The methoxy (B1213986) group (-OCH₃) at the para position of the benzyl ring is an electron-donating group. libretexts.org It increases electron density in the aromatic ring through resonance, which in turn can slightly increase the basicity of the amine. libretexts.org

Hybridization: The nitrogen atom in the primary amine is sp³-hybridized. The basicity of nitrogen is highest for sp³ hybridization compared to sp² or sp hybridization, as the lone pair resides in an orbital with more p-character, making it more available for donation. masterorganicchemistry.com

As a nucleophile, the primary amine readily attacks electron-deficient centers. The general trend is that nucleophilicity correlates with basicity. masterorganicchemistry.com However, nucleophilicity is more sensitive to steric hindrance. The presence of the bulky 4-methoxybenzyl group adjacent to the cyclopropylamine (B47189) moiety may sterically hinder its approach to certain electrophiles compared to less substituted amines. masterorganicchemistry.com

| Property | Predicted Value/Observation | Influencing Factors |

| pKa (conjugate acid) | 8.42 chemicalbook.com | Electron-donating 4-methoxybenzyl and cyclopropyl groups. chemistrysteps.comlibretexts.org |

| Basicity | Weakly basic | sp³-hybridized nitrogen with an available lone pair. masterorganicchemistry.com |

| Nucleophilicity | Good nucleophile | Correlates with basicity, but can be sterically hindered. masterorganicchemistry.com |

Like other primary amines, this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The general mechanism involves two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is protonated on the oxygen atom, which then leaves as a water molecule, and subsequent deprotonation of the nitrogen yields the C=N double bond of the imine. libretexts.org

The reaction is reversible and the optimal pH is typically mildly acidic (around 5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine for elimination. libretexts.org

The reaction of this compound with various carbonyl compounds would yield a range of imine derivatives.

Table of Potential Imine Formation Reactions

| Carbonyl Reactant | Expected Imine Product |

|---|---|

| Acetone | N-(propan-2-ylidene)-1-(4-methoxybenzyl)cyclopropanamine |

| Benzaldehyde | N-benzylidene-1-(4-methoxybenzyl)cyclopropanamine |

| Cyclohexanone | N-cyclohexylidene-1-(4-methoxybenzyl)cyclopropanamine |

| Formaldehyde | N-(4-methoxybenzyl)cyclopropanecarbaldimine |

The nucleophilic nitrogen of this compound can be readily acylated and alkylated.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of stable amide derivatives. This is a common method for protecting the amine group or for synthesizing more complex molecules. For instance, reacting the amine with acetyl chloride in the presence of a non-nucleophilic base would yield N-(1-(4-methoxybenzyl)cyclopropyl)acetamide.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium salt). However, specific conditions can favor mono-alkylation. For example, N-alkylation of amines with cyclopropylcarbinols has been achieved using acid catalysis. researchgate.net Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent (like NaBH₃CN), is a more controlled method to achieve mono-alkylation.

Table of Typical Acylation and Alkylation Reactions

| Reagent Type | Example Reagent | Product Class |

|---|---|---|

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Amide |

| Acylating Agent | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Alkylating Agent | Methyl Iodide (CH₃I) | Secondary Amine |

| Alkylating Agent | Benzyl Bromide (C₆H₅CH₂Br) | Secondary Amine |

Beyond imine formation, the primary amine of this compound can participate in other important multi-component condensation and addition reactions.

Mannich Reaction: This is a three-component condensation involving an amine, a non-enolizable aldehyde (typically formaldehyde), and an active hydrogen compound (like a ketone, aldehyde, or ester). wikipedia.orgorganic-chemistry.org this compound can serve as the amine component. The reaction first forms an iminium ion from the amine and formaldehyde, which then acts as an electrophile for the enol form of the active hydrogen compound. libretexts.org This reaction creates a β-amino carbonyl compound, known as a Mannich base. libretexts.org

Aza-Michael Addition: The amine can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net This reaction, known as the aza-Michael addition, involves the 1,4-addition of the amine to the electron-deficient double bond. For example, the reaction of this compound with methyl acrylate (B77674) would be expected to yield methyl 3-((1-(4-methoxybenzyl)cyclopropyl)amino)propanoate. researchgate.netmdpi.com

Collaborative and Competitive Reactivity between the Cyclopropane and Amine Functionalities

The presence of both a primary amine and a cyclopropane ring within the same molecule gives rise to potential collaborative and competitive reaction pathways. The reactivity can be centered on the amine, or it can involve the strained three-membered ring.

Under certain conditions, particularly with electrophiles or under oxidative stress, the cyclopropane ring can undergo cleavage. The amine group, especially when protonated under acidic conditions to form an ammonium ion, acts as a σ-withdrawing group. This electronic effect can weaken the distal (C2-C3) bond of the cyclopropane ring, making it susceptible to electrophilic ring-opening. nih.gov

Conversely, reactions targeting the amine can sometimes trigger subsequent reactions involving the cyclopropane ring. For instance, single-electron transfer (SET) oxidation at the nitrogen atom can form an aminium radical cation. nih.gov This reactive intermediate can lead to fragmentation of the adjacent cyclopropane ring. Studies on N-cyclopropyl-N-methylaniline have shown that enzymatic oxidation can lead to products derived from cyclopropane ring-opening, such as β-hydroxypropionic acid, alongside N-dealkylation products. nih.gov This highlights a competitive pathway where the initial reaction at the nitrogen leads to the transformation of the cyclopropyl group.

However, in many standard reactions like acylation or imine formation under mild conditions, the cyclopropane ring remains intact, acting primarily as a sterically bulky, electron-donating substituent.

Electrochemical Activation and Transformation Pathways

Electrochemical methods offer alternative pathways for activating and transforming this compound, often under mild conditions and without the need for chemical oxidants.

Electrochemical Oxidation of the Amine: The electrochemical oxidation of benzylamines is a known process that can lead to the formation of imines through a coupled reaction. nih.govrsc.org This typically involves an initial one-electron transfer from the amine to form a radical cation, which can then undergo further oxidation and coupling. nih.gov Applying this to this compound could provide a green route to its corresponding self-coupled imine.

Electrochemical Ring-Opening: More complex transformations can be initiated by electrochemical means. Studies on N-cyclopropylamides have demonstrated that electrochemical oxidation can generate an N-centered radical. chemistryviews.orgacs.org This radical can then induce β-scission, leading to the cleavage of the cyclopropane C-C bond. acs.org This ring-opening can be followed by trapping with a nucleophile, such as an alcohol, to form new heterocyclic structures like 1,3-oxazines. chemistryviews.orgacs.org A similar pathway could be envisioned for this compound, where initial oxidation at the nitrogen triggers a cascade involving ring-opening, potentially leading to the synthesis of novel, more complex molecules.

Furthermore, an electro-induced Hofmann rearrangement has been used to synthesize cyclopropylamines from cyclopropyl amides, showcasing another electrochemical transformation relevant to this class of compounds. researchgate.netthieme-connect.com

Mechanistic Investigations and Theoretical Studies on 1 4 Methoxybenzyl Cyclopropanamine

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 1-(4-methoxybenzyl)cyclopropanamine are primarily centered around the nucleophilicity of the amine and the unique reactivity of the strained cyclopropane (B1198618) ring. The presence of the 4-methoxybenzyl group also significantly influences the electronic properties and potential reaction pathways of the molecule.

The nucleophilic character of the secondary amine in this compound allows it to participate in various substitution reactions. One common pathway is the direct N-alkylation with alkyl halides, which is a typical nucleophilic substitution reaction for primary and secondary amines. ontosight.airesearchgate.net

Another significant reaction pathway involves the nucleophilic ring-opening of the cyclopropane ring. researchgate.net Cyclopropanes, especially those activated by donor-acceptor groups, are susceptible to ring-opening under acidic conditions. researchgate.net In the case of this compound, protonation of the amine group could facilitate a nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to a ring-opened product. This reactivity is analogous to the ring-opening of epoxides under acidic or basic conditions, where a nucleophile attacks a carbon atom of the strained three-membered ring. libretexts.orgmasterorganicchemistry.comjsynthchem.com The specific pathway, whether it is an SN1 or SN2 type mechanism, would depend on the reaction conditions and the stability of any potential carbocation intermediates. libretexts.org

The stereochemical outcome of reactions involving this compound is dependent on the reaction pathway. For nucleophilic substitution reactions where the amine acts as the nucleophile, if the substrate is chiral, the reaction would proceed with the expected stereochemistry (e.g., inversion for an SN2 reaction).

In the case of the nucleophilic ring-opening of the cyclopropane ring, the reaction is expected to proceed via an SN2-like mechanism. This implies that the nucleophile will attack from the backside, leading to an inversion of the configuration at the carbon atom being attacked, should it be a stereocenter. masterorganicchemistry.com The stereochemistry of the resulting product would be trans with respect to the nucleophile and the substituent on the adjacent carbon of the original ring.

The 4-methoxy group on the benzyl (B1604629) substituent plays a crucial electronic role in the reactivity of this compound. The methoxy (B1213986) group is an electron-donating group through resonance, which increases the electron density of the aromatic ring. This electronic effect has several implications:

Stabilization of Intermediates: The electron-donating nature of the methoxy group can stabilize any potential carbocation that might form at the benzylic position. total-synthesis.com This stabilization is a key feature of the p-methoxybenzyl (PMB) group, which is often used as a protecting group in organic synthesis because it can be cleaved under specific oxidative or acidic conditions that favor the formation of a stable benzylic cation. total-synthesis.comchem-station.com

Influence on Nucleophilicity: While the primary influence of the 4-methoxy group is on the benzyl portion of the molecule, its electron-donating properties can have a modest effect on the basicity and nucleophilicity of the amine nitrogen through inductive effects.

Modulation of Reactivity: The presence of the PMB group can influence the outcome of reactions. For example, in the synthesis of certain sulfonamides, the PMB group was found to be essential for a successful nucleophilic displacement reaction that did not proceed without it. researchgate.net In the context of this compound, this suggests that the 4-methoxybenzyl group is not merely a passive substituent but an active participant in modulating the molecule's reactivity. chem-station.com

Computational Chemistry Approaches

Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level of detail.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. For this compound, DFT calculations can provide valuable insights into its structure and intrinsic reactivity. These calculations can determine optimized molecular geometries, including bond lengths and angles, as well as electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). total-synthesis.com The table below shows hypothetical, yet representative, data that could be obtained from DFT calculations on this molecule.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| C-N Bond Length (amine) | 1.46 Å | Indicates the strength and nature of the amine bond. |

| C-C Bond Length (cyclopropane) | 1.51 Å | Reflects the strain in the three-membered ring. |

| HOMO-LUMO Gap | 5.8 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |

DFT calculations are also instrumental in mapping out potential reaction pathways and identifying the associated transition states. jst.go.jp For this compound, computational models can be used to explore the mechanisms of nucleophilic substitution and ring-opening reactions. By calculating the potential energy surface for a given reaction, it is possible to determine the activation energies and the structures of transition states and intermediates. researchgate.net This information is critical for understanding reaction kinetics and predicting the most likely reaction products under different conditions. For instance, the activation barriers for different nucleophilic attack sites could be compared to predict regioselectivity.

The following table presents a hypothetical comparison of activation energies for two possible reaction pathways, as might be determined by DFT calculations.

| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Implication |

|---|---|---|

| N-Alkylation with CH3I (SN2) | 15.2 | A relatively low barrier suggests this reaction is kinetically favorable. |

| Acid-Catalyzed Ring-Opening by Cl- | 22.5 | A higher barrier indicates that more forcing conditions may be required. |

Conformational Analysis and Stereoselectivity Modeling

The three-dimensional structure and conformational preferences of a molecule are fundamental to understanding its reactivity and interactions. For this compound, a comprehensive conformational analysis provides insights into the molecule's stable geometries and the energy barriers between them. Such studies are typically carried out using computational chemistry methods, such as Density Functional Theory (DFT), which offer a balance between accuracy and computational cost.

Key Rotatable Bonds and Expected Conformers:

The primary rotations that define the conformational space of this compound are:

τ1: Rotation around the C(aryl)-C(benzyl) bond.

τ2: Rotation around the C(benzyl)-N bond.

τ3: Rotation around the N-C(cyclopropyl) bond.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. It is anticipated that the molecule will exhibit several low-energy conformations, with the relative populations of these conformers determined by their Gibbs free energies.

For instance, studies on N-benzyl derivatives often show that the orientation of the benzyl group relative to the rest of the molecule significantly impacts stability due to steric and electronic effects. beilstein-journals.org The methoxy group on the phenyl ring, being an electron-donating group, can influence the electronic environment of the molecule and may participate in non-covalent interactions that stabilize certain conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 4.0 |

Note: This table is illustrative and based on typical energy differences for similar molecular fragments. Actual values would require specific DFT calculations.

Stereoselectivity modeling for reactions involving this compound, for example, in its synthesis or subsequent reactions, would rely on understanding the transition state geometries. The facial selectivity of an approaching reagent would be dictated by the steric hindrance presented by the different conformers of the substrate. For reactions involving the cyclopropane ring, the orientation of the benzylamine (B48309) moiety would be critical in determining the stereochemical outcome.

Rational Design of Catalytic Systems

The synthesis of N-substituted cyclopropanamines often involves catalytic methods. The rational design of these catalytic systems is paramount for achieving high yields and selectivity. This process is typically guided by a deep understanding of the reaction mechanism.

For the synthesis of compounds like this compound, which involves the formation of a C-N bond, palladium-catalyzed cross-coupling reactions are a common strategy. The rational design of the catalyst, particularly the ligand coordinated to the metal center, is crucial for an efficient process.

Key Principles in Catalyst Design:

Ligand Steric and Electronic Properties: The size and electron-donating or -withdrawing nature of the ligand can significantly influence the reactivity and stability of the catalyst. For instance, bulky ligands can promote reductive elimination and prevent catalyst deactivation.

Substrate-Catalyst Interaction: The design should consider the interaction between the substrate and the catalyst. In the case of this compound synthesis, the catalyst must effectively activate the precursors, such as a cyclopropylamine (B47189) and a methoxybenzyl halide.

Recent advancements in catalyst design have focused on creating more robust and versatile systems. For example, the development of new phosphine (B1218219) ligands has enabled the coupling of a wider range of amine nucleophiles with aryl halides. nih.gov The design principles from these studies can be applied to the synthesis of this compound.

Table 2: Components of a Hypothetical Catalytic System for Synthesis

| Component | Function | Example |

| Metal Precursor | Active catalytic species | Pd(OAc)2 |

| Ligand | Modulates reactivity and stability | Buchwald or Herrmann-type phosphine ligands |

| Base | Activates the amine or neutralizes acid | NaOtBu, K3PO4 |

| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane |

The rational design of catalysts is an iterative process involving computational modeling and experimental validation. nih.gov By understanding the mechanistic details and the factors that control reactivity and selectivity, more efficient and selective synthetic routes to this compound and its derivatives can be developed.

Applications of 1 4 Methoxybenzyl Cyclopropanamine in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block

The chiral cyclopropane (B1198618) motif is a prominent feature in numerous pharmaceuticals and bioactive natural products. nih.govnih.gov The conformational rigidity and unique electronic properties of the cyclopropane ring make it a valuable component in drug design. acs.org 1-(4-Methoxybenzyl)cyclopropanamine, when resolved into its enantiomers, serves as a versatile chiral building block for the synthesis of enantiopure compounds.

The development of chemoenzymatic strategies has enabled the stereoselective synthesis of functionalized cyclopropanes, which can be further elaborated into diverse chiral scaffolds. nih.govnih.gov These methods often employ engineered enzymes that can catalyze cyclopropanation reactions with high diastereo- and enantioselectivity. nih.gov Although direct enzymatic synthesis of chiral this compound is an area of ongoing research, the established principles of asymmetric synthesis of cyclopropylamines underscore its potential as a valuable chiral synthon. The 4-methoxybenzyl group can also serve as a readily cleavable protecting group, adding to its versatility in multi-step synthetic sequences.

Role as a Key Intermediate in the Synthesis of Complex Molecules

Cyclopropylamines are recognized as important intermediates in the synthesis of various complex molecules, including pharmaceuticals. nih.govresearchgate.net For instance, α-cyclopropylamines are core components of drugs like the serotonin (B10506) reuptake inhibitors milnacipran (B1663801) and BMS-505130. nih.govrochester.edu The structural motif of this compound makes it a key precursor for analogous compounds with potential therapeutic applications.

The synthesis of complex molecules often involves the strategic coupling of key intermediates. This compound can be utilized in such convergent synthetic approaches, where its amine functionality allows for a variety of coupling reactions to introduce further complexity. The synthesis of novel pharmaceutical candidates often relies on the availability of such versatile intermediates. researchgate.net

Application in the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The unique reactivity of this compound makes it a valuable component in the construction of diverse heterocyclic scaffolds. A notable example is its use in the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. nih.gov

In a one-pot, multicomponent reaction, this compound can react with other building blocks to form complex heterocyclic systems. For instance, the reaction of a rhodanine (B49660) derivative with 4-methoxybenzaldehyde (B44291) and cyclopropylamine (B47189) leads to the formation of a 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. mdpi.com This highlights the utility of the cyclopropylamine moiety in participating in ring-forming reactions. The resulting pyrazole (B372694) and thiazolidinone scaffolds are known to exhibit a range of biological activities, demonstrating the value of this compound in generating libraries of potentially bioactive compounds. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Heterocycle | Reference |

| Substituted benzaldehydes | - | 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Substituted pyrazol-5-amine benzamides | nih.gov |

| 2-Thioxothiazolidin-4-one (Rhodanine) | 4-Methoxybenzaldehyde | Cyclopropylamine | 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | mdpi.com |

Integration into Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The reactivity of the cyclopropylamine unit in this compound makes it a suitable candidate for integration into such processes.

Organocatalytic cascade reactions have been developed for the enantioselective synthesis of chiral cyclopropanes. These reactions often proceed through the formation of iminium ion intermediates, which then undergo subsequent transformations. While a specific cascade reaction involving this compound has not been explicitly detailed in the literature, the fundamental principles of cascade reactions involving amines and cyclopropane formation suggest its potential in this area. The development of such a cascade would provide a highly efficient route to complex molecules derived from this versatile building block.

Substrate for Enzyme-Catalyzed Transformations in Biocatalysis

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. acs.org Enzymes such as oxidases and transaminases have shown great potential in the synthesis and modification of chiral amines. nih.govmdpi.com this compound represents a potential substrate for various enzyme-catalyzed transformations.

One area of significant interest is the deracemization of racemic amines to produce enantiopure compounds. Cyclohexylamine oxidase (CHAO) and its mutants have been shown to be effective in the deracemization of various primary amines. nih.gov Such enzymatic systems could potentially be applied to the kinetic resolution or deracemization of racemic this compound, providing an efficient route to the chiral enantiomers.

Furthermore, engineered enzymes, such as variants of myoglobin (B1173299) and cytochrome P450, have been successfully used for the stereoselective cyclopropanation of alkenes. nih.govnih.gov Chemoenzymatic strategies that combine these biocatalytic steps with chemical modifications can lead to a diverse library of chiral cyclopropane-containing scaffolds. nih.govnih.gov The development of biocatalysts capable of directly synthesizing or modifying this compound would be a significant advancement in the production of this valuable building block.

| Enzyme Class | Transformation | Potential Application to this compound | Reference |

| Cyclohexylamine Oxidase (CHAO) | Deracemization of racemic amines | Enantioselective synthesis of chiral this compound | nih.gov |

| Engineered Myoglobin/Cytochrome P450 | Stereoselective cyclopropanation | Direct biocatalytic synthesis of chiral cyclopropane precursors | nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. hyphadiscovery.com Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, the precise connectivity of atoms within a molecule can be established. hyphadiscovery.com

For derivatives of 1-(4-Methoxybenzyl)cyclopropanamine, such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, detailed NMR analysis confirms the proposed structure. mdpi.com The presence of characteristic signals for the cyclopropyl (B3062369), methoxybenzyl, and thiazolidinone moieties, along with their correlations in 2D spectra, provides definitive structural evidence. mdpi.com The chemical shifts and coupling constants observed in the ¹H NMR spectrum are crucial for assigning protons to their respective positions in the molecule. For instance, the protons of the cyclopropyl ring typically appear as a complex multiplet in the upfield region of the spectrum, while the aromatic protons of the methoxybenzyl group exhibit characteristic splitting patterns in the downfield region.

In the structural elucidation of complex organic molecules, including natural products and synthetic compounds, modern NMR techniques, often combined with computational methods like Density Functional Theory (DFT) chemical shift predictions, offer a high degree of confidence in structural assignment. shu.edu These approaches are particularly valuable for resolving ambiguities in stereochemistry and regiochemistry. shu.edu

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d | 2H | Ar-H |

| 6.85 | d | 2H | Ar-H |

| 3.80 | s | 3H | OCH₃ |

| 3.75 | s | 2H | Ar-CH₂ |

| 2.50 | m | 1H | Cyclopropyl-CH |

| 0.80 | m | 4H | Cyclopropyl-CH₂ |

Note: This is a representative table based on typical chemical shifts for such structures and does not represent a specific, experimentally measured spectrum from a cited source.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and thus its molecular formula. nih.gov This is a critical step in the identification of newly synthesized compounds or for confirming the identity of known substances.

The molecular formula of this compound is C₁₁H₁₅NO. chemicalbook.comchemspider.com HRMS analysis of this compound would yield a measured mass that corresponds very closely to its calculated monoisotopic mass of 177.1154 g/mol . chemspider.com The high accuracy of the mass measurement allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

In the characterization of derivatives, such as the hydrochloride salt of this compound (C₁₁H₁₆ClNO), HRMS plays a vital role in confirming the presence of all constituent atoms in their correct ratios. sigmaaldrich.com The technique is also invaluable in the analysis of reaction mixtures and in identifying impurities. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Calculated Monoisotopic Mass | 177.115364 Da |

| Observed Mass (Hypothetical) | 177.1152 Da |

| Mass Accuracy (ppm) | < 5 ppm |

Note: The observed mass is hypothetical to illustrate the principle of HRMS. The mass accuracy is a typical value for modern HRMS instruments.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal evidence of a molecule's connectivity, conformation, and, for chiral molecules, its absolute configuration.

While a specific crystal structure for this compound itself was not found in the provided search results, the application of X-ray crystallography to analogous and derivative structures is well-documented. nih.govnih.gov For example, in the development of tubulin polymerization inhibitors, X-ray crystallography has been instrumental in visualizing the binding of small molecules to their protein target, guiding further drug design. nih.gov The detailed structural information obtained from these studies, including bond lengths, bond angles, and torsional angles, is crucial for understanding structure-activity relationships.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For chiral compounds, the determination of the absolute configuration is a key outcome of a successful crystallographic analysis.

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C1 position of the cyclopropane (B1198618) ring, it can exist as a pair of enantiomers. Chiral chromatography, including both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the primary method used to separate and quantify these enantiomers. mz-at.deyoutube.com This is of utmost importance in the pharmaceutical industry, as enantiomers of a drug can have different pharmacological and toxicological profiles. mz-at.de

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including those with pyrazole (B372694) and pyrazoline scaffolds. nih.gov The choice of the mobile phase is also critical and can be optimized to achieve baseline separation of the enantiomers. nih.gov

The development of enantioselective HPLC methods is essential for monitoring the stereoselective synthesis of chiral compounds and for the preparative separation of enantiomers for further biological evaluation. nih.gov The enantiomeric excess (e.e.) or enantiomeric purity of a sample can be accurately determined from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Common Chiral Stationary Phases for HPLC

| CSP Type | Common Derivatives |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) |

| Crown Ether-based | Chiral crown ethers |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrin derivatives |

| Pirkle-type | (R,R)- or (S,S)-N-(3,5-Dinitrobenzoyl)phenylglycine |

This table lists common types of CSPs and is not an exhaustive list.

Future Perspectives in 1 4 Methoxybenzyl Cyclopropanamine Research

Development of Sustainable and Green Synthetic Protocols

The chemical industry's increasing focus on sustainability is driving the development of green synthetic methodologies for constructing complex molecules like 1-(4-methoxybenzyl)cyclopropanamine. Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic reagents.

Photocatalysis and Electrochemistry: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. nih.govrsc.orgresearchgate.net Future protocols for synthesizing this compound and its derivatives could employ photocatalytic strategies, such as the bromonitroalkylation of styrenes followed by cyclization, to construct the cyclopropylamine (B47189) core. nih.govrsc.org Electrochemical methods, like the Hofmann rearrangement of cyclopropyl (B3062369) amides, present another avenue for greener synthesis by replacing chemical oxidants with electricity. rsc.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Engineered enzymes, including repurposed tautomerases and myoglobin-based catalysts, have shown significant promise in asymmetric cyclopropanation reactions. nih.govutdallas.edu Future research will likely focus on developing specific biocatalysts for the enantioselective synthesis of this compound, providing access to chirally pure isomers for various applications. The immobilization of these enzymes can further enhance their stability and reusability, making the processes more economically viable. youtube.com

| Green Synthetic Approach | Potential Advantages for Cyclopropylamine Synthesis | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, novel bond formations. nih.govrsc.org | Development of specific photocatalysts for the direct synthesis of this compound; exploration of photocatalytic C-H amination. |

| Electrochemistry | Avoidance of stoichiometric chemical oxidants/reductants, precise control over reaction conditions. rsc.org | Electrochemical Hofmann rearrangement of corresponding amides; electrocatalytic cyclopropanation methods. |

| Biocatalysis | High stereoselectivity, operation in aqueous media, biodegradable catalysts. nih.govutdallas.edu | Engineering enzymes for the specific and highly enantioselective synthesis of this compound; development of enzymatic cascades. |

Exploration of Novel Reactivity Modes and Catalytic Transformations

The strained three-membered ring of this compound imparts unique reactivity that is ripe for exploration. Future research will undoubtedly uncover novel transformations that leverage this inherent reactivity.

Cycloaddition Reactions: Cyclopropylamines can participate in various cycloaddition reactions to construct larger, more complex ring systems. chemrxiv.org Photocatalytic [3+2] cycloadditions with olefins, for instance, can generate highly functionalized cyclopentylamines. chemrxiv.orgrsc.org Future work could explore the [4+3] and [4+2] cycloaddition reactions of derivatives of this compound with dienes or other partners, potentially catalyzed by Brønsted acids, to access seven- and six-membered rings. nih.gov

Ring-Opening Reactions: The relief of ring strain can be a powerful driving force for chemical reactions. Catalyst-controlled ring-opening of cyclopropanes can lead to a diverse array of products. scispace.comresearchgate.netnih.gov For example, the catalytic asymmetric carbometalation of cyclopropenes followed by amination provides a route to enantiomerically enriched cyclopropylamines. nih.gov Conversely, subjecting this compound to Lewis acid or transition metal catalysis in the presence of various nucleophiles could lead to regioselective ring-opening, providing access to linear amine derivatives that would be difficult to synthesize otherwise. chemrxiv.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. The development of MCRs that incorporate this compound or its precursors would be a significant advance. For example, a one-pot reaction of 4-methoxybenzaldehyde (B44291), a nitrogen source, and a cyclopropanating agent could directly yield the target compound or its derivatives. A known MCR involves the reaction of rhodanine (B49660), 4-methoxybenzaldehyde, and cyclopropylamine to produce a biologically relevant thiazolidinone scaffold. mdpi.com

Design of Next-Generation Chemical Scaffolds for Research Applications

The structural rigidity and three-dimensional nature of the cyclopropane (B1198618) ring make it a "privileged scaffold" in medicinal chemistry. nih.gov this compound is an excellent starting point for the design of next-generation chemical scaffolds with potential applications in drug discovery and materials science.

By using this compound as a central building block, a diverse library of compounds can be generated. The primary amine provides a handle for a wide range of chemical modifications, such as acylation, alkylation, and sulfonylation, to introduce various functional groups. The aromatic ring can also be further functionalized. This approach allows for the systematic exploration of chemical space around the core scaffold.

Chemoenzymatic strategies, which combine the power of enzymatic catalysis with traditional organic synthesis, are particularly promising for creating libraries of chiral cyclopropane-containing molecules. nih.gov For instance, an engineered enzyme could be used to produce an enantiomerically pure cyclopropyl ketone, which can then be chemically converted to a derivative of this compound and subsequently diversified. Such libraries are invaluable for screening against biological targets to identify new drug leads. The development of cyclodidepsipeptides as promising scaffolds in medicinal chemistry highlights the potential for incorporating unique cyclic structures into novel drug candidates. nih.gov

| Scaffold Design Strategy | Description | Potential Applications |

| Combinatorial Derivatization | Systematic modification of the amine and aromatic ring of this compound. | Generation of libraries for high-throughput screening in drug discovery. |

| Chemoenzymatic Synthesis | Use of enzymes to create chiral cyclopropane building blocks followed by chemical diversification. nih.gov | Access to enantiomerically pure, complex molecules for stereospecific biological interactions. |

| Incorporation into Macrocycles | Using this compound as a constrained building block in macrocyclic structures. | Development of peptidomimetics, ionophores, or novel materials. |

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating research. This synergistic approach allows for the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. mdpi.comrsc.org For example, DFT can predict the most likely sites for electrophilic or nucleophilic attack, calculate the energies of reaction intermediates and transition states to elucidate reaction mechanisms, and rationalize the stereochemical outcomes of reactions. chemrxiv.orgnih.gov Such computational insights can guide the design of new experiments and prevent the pursuit of unfruitful research avenues. Studies on the vibrational spectra of cyclopropylamine have already demonstrated the power of DFT in assigning fundamental modes and understanding conformational isomerism. researchgate.net

Molecular Modeling for Scaffold Design: In the context of designing next-generation scaffolds, molecular modeling can be used to predict the binding of this compound derivatives to biological targets such as enzymes and receptors. This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. This approach is central to modern drug design, where the goal is to create molecules with high affinity and selectivity for their intended target. nih.gov

The combination of experimental and computational approaches will be crucial for unlocking the full potential of this compound and its derivatives. This synergy will enable a deeper understanding of its fundamental chemistry and facilitate the development of new technologies and applications.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Methoxybenzyl)cyclopropanamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized benzyl precursor. For example, the 4-methoxybenzyl group can be introduced via nucleophilic substitution or reductive amination. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and catalysts (e.g., Pd/C for hydrogenation) critically influence yield and purity. Evidence from analogous syntheses (e.g., 1-((4-Methoxybenzyl)oxy)-4-(trimethylsilyl)but-3-yn-2-ol) highlights the importance of protecting groups to prevent side reactions . Precursor compounds like 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid (mp 124–126°C) may serve as intermediates, requiring purification via recrystallization .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : To confirm the presence of the cyclopropane ring (δ ~0.5–1.5 ppm) and methoxybenzyl group (δ ~3.8 ppm for OCH₃).

- HPLC/MS : For purity assessment (>95%) and molecular ion identification ([M+H]⁺ expected at m/z ~192–220, depending on derivatives) .

- Melting Point Analysis : Cross-referenced with literature values (e.g., 124–126°C for related compounds) .

- NIST Data : Spectral libraries (e.g., IR, GC-MS) provide reference benchmarks .

Advanced: How does the 4-methoxybenzyl group influence the compound's reactivity in further chemical modifications?

Methodological Answer:

The electron-donating methoxy group enhances stability of the benzyl moiety during electrophilic substitutions but may deactivate the ring toward further Friedel-Crafts reactions. For example, bromination at the para-position is hindered, requiring directing groups or harsher conditions. Comparative studies with non-methoxy analogs (e.g., 1-(4-Bromophenyl)cyclopropanamine) show divergent reactivity profiles in cross-coupling reactions .

Advanced: What are the challenges in achieving enantiomeric purity, and what chiral resolution methods are effective?

Methodological Answer:

Enantiomeric separation is complicated by the small size of the cyclopropane ring and limited chiral centers. Strategies include:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation : Employing tartaric acid derivatives to crystallize enantiomers .

Predicted pKa values (~8.09–9.95) suggest pH-sensitive solubility, aiding in selective crystallization .

Advanced: How can researchers reconcile discrepancies in reported biological activities across studies?

Methodological Answer:

Discrepancies often arise from structural variations (e.g., halogen substituents) or assay conditions. For instance, anticancer activity reported in a patent (1-((4-fluoro-2-methylindol-5-yloxy)quinolin-7-yloxy)methyl)cyclopropanamine derivatives) may not translate directly to the methoxy analog. Researchers should:

- Standardize assays (e.g., cell lines, IC₅₀ protocols).

- Perform comparative structure-activity relationship (SAR) studies .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.

- In case of exposure, rinse with water and consult a physician immediately. General cyclopropanamine safety protocols (e.g., avoiding sparks due to potential flammability) apply .

Advanced: What computational approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

- QSAR Models : Leverage logP (~2.5–3.0 predicted) and polar surface area (~20–30 Ų) to estimate bioavailability.

- Molecular Dynamics Simulations : Assess membrane permeability using predicted density (1.039 g/cm³) and boiling point (345°C) .

Basic: What are the stability profiles under various storage conditions?

Methodological Answer:

Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Analogous cyclopropanamine derivatives degrade via ring-opening oxidation; stability tests using TLC or HPLC every 6 months are recommended .

Advanced: How does cyclopropane ring strain affect reactivity compared to non-cyclic analogs?

Methodological Answer:

The ring strain (~27 kcal/mol) increases susceptibility to nucleophilic attack (e.g., ring-opening in acidic conditions) and [2+1] cycloadditions. Compared to acyclic amines, reactions like hydrogenation require milder conditions to preserve the cyclopropane core .

Advanced: How to optimize synthesis scalability without compromising enantiomeric excess?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.